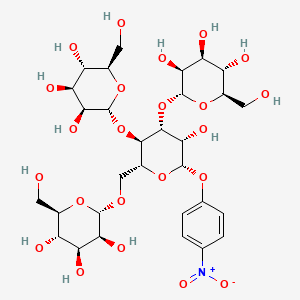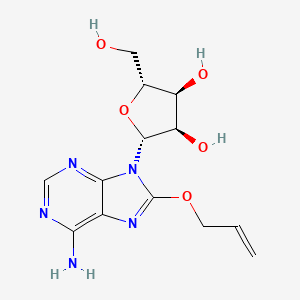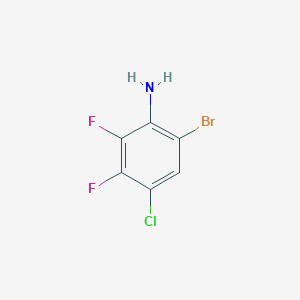
Naphthalene-2,3,6,7-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-2,3,6,7-tetracarbonitrile is an organic compound with the molecular formula C14H4N4. It is a derivative of naphthalene, characterized by the presence of four cyano groups attached to the 2, 3, 6, and 7 positions of the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalene-2,3,6,7-tetracarbonitrile can be synthesized through the reaction of naphthalene-2,3,6,7-tetracarboxylic acid with suitable dehydrating agents. One common method involves the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to convert the carboxylic acid groups into acyl chlorides, followed by treatment with ammonia or an amine to form the corresponding nitrile groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene-2,3,6,7-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,3,6,7-tetracarboxylic acid.
Reduction: Reduction of the nitrile groups can yield the corresponding amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthalene-2,3,6,7-tetracarboxylic acid.
Reduction: Naphthalene-2,3,6,7-tetraamine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Naphthalene-2,3,6,7-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Materials Science: The compound is explored for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: Research is ongoing to investigate its potential as a precursor for bioactive molecules and its interactions with biological systems.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which naphthalene-2,3,6,7-tetracarbonitrile exerts its effects depends on the specific application. In organic electronics, its conjugated system allows for efficient charge transport and light emission. In chemical reactions, the cyano groups act as electron-withdrawing groups, influencing the reactivity of the naphthalene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,4,5,8-tetracarbonitrile: Similar structure but different positions of the cyano groups.
Anthracene-2,3,6,7-tetracarbonitrile: Similar structure but with an additional benzene ring.
Perylene-3,4,9,10-tetracarbonitrile: Larger polycyclic aromatic compound with similar functional groups.
Uniqueness
Naphthalene-2,3,6,7-tetracarbonitrile is unique due to its specific arrangement of cyano groups, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Eigenschaften
Molekularformel |
C14H4N4 |
|---|---|
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
naphthalene-2,3,6,7-tetracarbonitrile |
InChI |
InChI=1S/C14H4N4/c15-5-11-1-9-2-13(7-17)14(8-18)4-10(9)3-12(11)6-16/h1-4H |
InChI-Schlüssel |
LGSJQDNMGXBFCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



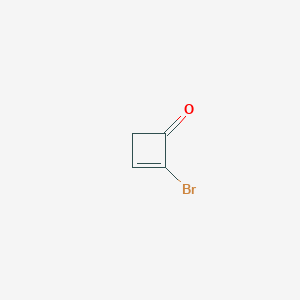
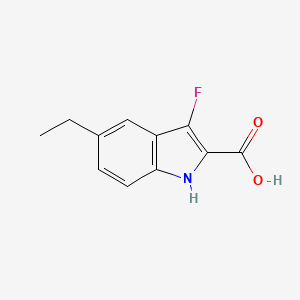
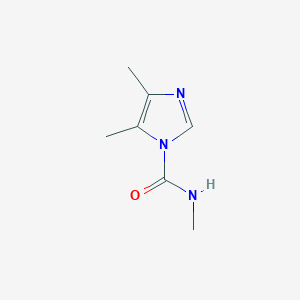

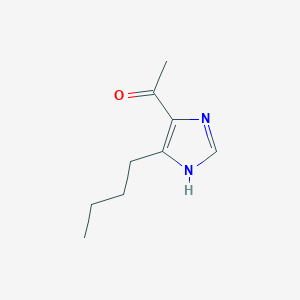
![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)
![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)
![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)

